(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H12N2O3S and its molecular weight is 240.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are known for their flexibility and usage as precursors for a variety of industrial chemicals. They can be produced fermentatively using engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae. However, carboxylic acids can inhibit microbial growth at concentrations below desired yields, impacting industrial bioprocesses. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for developing strategies to increase microbial robustness and improve industrial performance (Jarboe, Royce, & Liu, 2013).
Paramagnetic Amino Acid TOAC in Peptide Studies
The paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) is used in studies of peptides and peptide synthesis. Its rigid structure and attachment to the peptide backbone via a peptide bond make TOAC useful for analyzing backbone dynamics and peptide secondary structure. Techniques such as EPR spectroscopy, X-ray crystallography, and NMR have employed TOAC to investigate peptide interactions with membranes and other proteins, providing insights into peptide orientation and interactions (Schreier et al., 2012).
Functionalized β-Amino Acid Derivatives in Drug Research
Cyclic β-amino acids have significant impact in drug research due to their biological relevance. Various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, are widely used to access alicyclic β-amino acids or other densely functionalized derivatives. These synthetic routes offer versatile, robust, and efficient methodologies for producing compounds relevant in medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).
Metabolic Activation of Carboxylic Acids
Carboxylic acids, both endogenous and xenobiotic, can undergo metabolic activation, forming acyl-glucuronides and acyl-CoA thioesters. These metabolites are chemically reactive and may play a role in adverse reactions and toxicity. Understanding the metabolic activation of carboxylic acids is essential for assessing the safety and efficacy of carboxylic acid-containing drugs (Skonberg, Olsen, Madsen, Hansen, & Grillo, 2008).
Properties
IUPAC Name |
(6R,7R)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)/b3-2+/t6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLDQHILNOZKIF-DHLUJLSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148332 | |
Record name | 7-Amino-8-oxo-3-((1E)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107937-01-9 | |
Record name | 7-Amino-8-oxo-3-((1E)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107937019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Amino-8-oxo-3-((1E)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-AMINO-8-OXO-3-((1E)-PROP-1-ENYL)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, (6R,7R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZE15V22RD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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